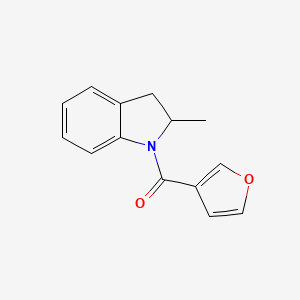
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone, also known as FMIM, is a chemical compound with potential applications in scientific research. It is a synthetic indole derivative that has been synthesized using various methods.
科学的研究の応用
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer activity and can inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has been studied for its potential use as an antiviral agent.
作用機序
The mechanism of action of Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis or programmed cell death in cancer cells. Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Its anti-inflammatory and analgesic effects may be due to its ability to inhibit the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has been shown to have various biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and analgesic effects, it has also been found to have antioxidant activity. Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has been shown to scavenge free radicals and protect cells from oxidative damage. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has also been shown to have potent biological activity, making it a useful tool for studying various biological processes. However, there are also limitations to using Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.
将来の方向性
There are several future directions for Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone research. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its mechanism of action and its efficacy in different types of cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Additional studies are needed to determine its ability to protect neurons from oxidative damage and its potential toxicity in the brain. Additionally, Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone could be studied for its potential use as an antiviral agent, as well as its potential use in the treatment of pain and inflammation.
Conclusion
In conclusion, Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone is a synthetic indole derivative with potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and analgesic effects, as well as antioxidant activity. Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has several advantages for use in lab experiments, but its mechanism of action and potential toxicity are not well characterized. Further studies are needed to determine its potential applications in the treatment of cancer, neurodegenerative diseases, and viral infections.
合成法
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone can be synthesized using different methods. One of the most common methods involves the reaction of furfural with 2-methyl-2,3-dihydroindole in the presence of an acid catalyst. The resulting product is then subjected to further purification to obtain pure Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone. Other methods involve the use of different starting materials and reaction conditions.
特性
IUPAC Name |
furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-8-11-4-2-3-5-13(11)15(10)14(16)12-6-7-17-9-12/h2-7,9-10H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFPURVUACOOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

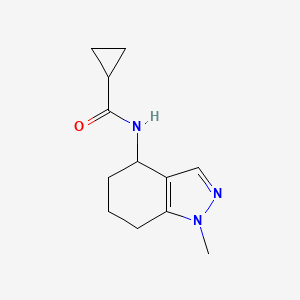
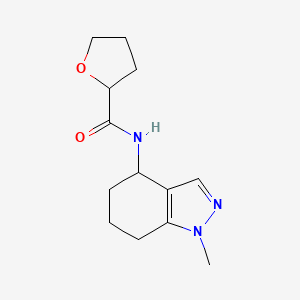
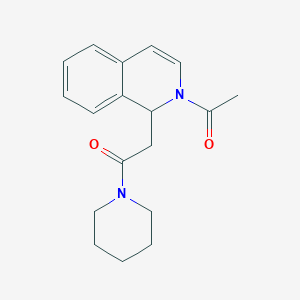

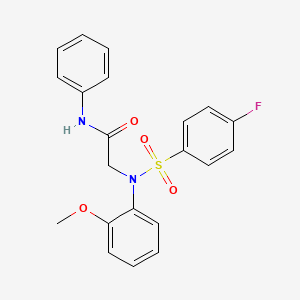
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7495392.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7495400.png)
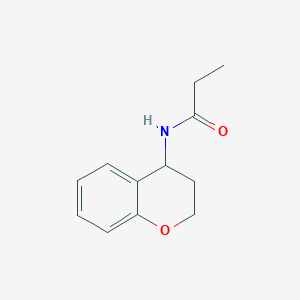
![[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7495413.png)
![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 3-methyl-1-[(4-methylphenyl)methyl]thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7495420.png)
![2-[[4-Ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7495434.png)
![propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7495438.png)
![2,2-dimethyl-N-[2-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethylamino]-2-oxoethyl]propanamide](/img/structure/B7495458.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7495466.png)